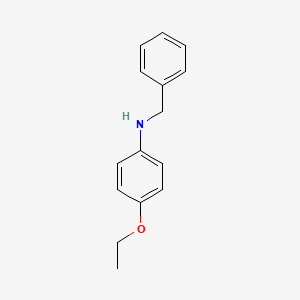

N-benzyl-4-ethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-17-15-10-8-14(9-11-15)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUVBVZMMZMKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354358 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72753-31-2 | |

| Record name | N-benzyl-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of N-benzyl-4-ethoxyaniline

Introduction: Elucidating the Molecular Signature of a Key Intermediate

N-benzyl-4-ethoxyaniline is a disubstituted aromatic amine with applications as a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Its molecular architecture, featuring a secondary amine, a benzyl group, and a para-substituted ethoxybenzene ring, provides a rich landscape for spectroscopic analysis. Understanding its characteristic spectral signature is paramount for researchers in verifying its synthesis, assessing its purity, and employing it in further chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from the closely related analogue, N-benzyl-4-methoxyaniline, to present a robust, predicted analysis. This approach underscores the power of spectroscopic interpretation in anticipating the molecular fingerprint of a novel or uncharacterized compound.

Context: Common Synthetic Pathways

The spectroscopic profile of a synthesized compound is often influenced by its method of preparation, which can introduce specific starting materials or byproducts as impurities. This compound is typically synthesized via one of two primary routes:

-

Reductive Amination: This highly selective method involves the condensation of 4-ethoxyaniline with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine using a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.[2][3][4] This method is favored for minimizing the over-alkylation that can produce the tertiary amine.

-

Direct N-Alkylation: This classical approach involves the reaction of 4-ethoxyaniline with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base.[5][6] While straightforward, this method often yields a mixture of the desired mono-benzylated product and the di-benzylated tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[2]

Awareness of these routes is critical when analyzing spectra, as unreacted starting materials (4-ethoxyaniline, benzaldehyde, benzyl alcohol) or the N,N-dibenzyl-4-ethoxyaniline byproduct could be present.

Molecular Structure & Analytical Workflow

A logical workflow is essential for the comprehensive characterization of a synthesized compound like this compound. The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the structure and purity of the final product.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Chapter 1: Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, the number of unique protons, and their connectivity to neighboring protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The causality behind this protocol is to obtain a high-resolution spectrum with good signal-to-noise, allowing for accurate integration and clear observation of spin-spin coupling.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[7]

-

Internal Standard: Although modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) is the traditional internal standard (0 ppm) and can be added if absolute precision is required.[8]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion, simplifying the interpretation of complex spectra.[9]

-

Acquisition: A standard proton experiment is run at room temperature. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for adequate relaxation of the protons between pulses, ensuring the data can be reliably integrated.[10]

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phasing and baseline correction are applied to the spectrum to ensure accurate peak representation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following data is predicted based on the known spectrum of N-benzyl-4-methoxyaniline and standard chemical shift principles.[8]

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.40 - 7.25 | Multiplet (m) | 5H | Benzyl-H (aromatic) |

| b | 6.82 | Doublet (d) | 2H | Ethoxyaniline-H (ortho to -OEt) |

| c | 6.65 | Doublet (d) | 2H | Ethoxyaniline-H (ortho to -NH) |

| d | 4.30 | Singlet (s) | 2H | Benzyl Methylene (-N-CH₂ -Ph) |

| e | 4.05 (broad) | Singlet (s) | 1H | Amine (-NH -) |

| f | 3.98 | Quartet (q) | 2H | Ethoxy Methylene (-O-CH₂ -CH₃) |

| g | 1.39 | Triplet (t) | 3H | Ethoxy Methyl (-O-CH₂-CH₃ ) |

In-Depth Spectral Interpretation

Caption: Structure of this compound with key proton environments.

-

Aromatic Region (δ 6.5-7.5 ppm):

-

Signal (a): The five protons on the unsubstituted benzyl ring are expected to appear as a complex multiplet between 7.25 and 7.40 ppm. Their chemical shifts are typical for a monosubstituted benzene ring.

-

Signals (b) and (c): The 4-ethoxyaniline ring presents a classic AA'BB' system due to para-substitution, which often simplifies to two distinct doublets. The protons ortho to the electron-donating ethoxy group (Signal b, ~6.82 ppm) are more shielded (upfield) than the protons ortho to the less-donating amino group (Signal c, ~6.65 ppm). This assignment is based on the stronger electron-donating nature of the -OEt group compared to the -NHR group.

-

-

Aliphatic and Heteroatom Region (δ 1.0-4.5 ppm):

-

Signal (d): The two benzylic protons (-N-CH₂-Ph) are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet around 4.30 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

-

Signal (e): The amine proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift can vary but is expected around 4.05 ppm.[11]

-

Signals (f) and (g): The ethoxy group provides a definitive signature. The methylene protons (-O-CH₂-) (Signal f) are deshielded by the adjacent oxygen and appear as a quartet around 3.98 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃) (Signal g) are more shielded and appear as a triplet around 1.39 ppm, split by the two neighboring methylene protons (n+1 = 2+1 = 3). This classic triplet-quartet pattern is a hallmark of an ethyl group.

-

Chapter 2: Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Acquisition: The spectrum is acquired on a high-field spectrometer (e.g., 101 or 126 MHz) using a standard broadband-decoupled pulse sequence. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[9] A larger number of scans (hundreds to thousands) is required.

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The following data is predicted based on the known spectrum of N-benzyl-4-methoxyaniline and substituent effects.[8]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C4 (Ar-C-OEt) |

| 142.1 | C1 (Ar-C-NH) |

| 139.5 | C1' (Benzyl ipso-C) |

| 128.7 | C3'/C5' (Benzyl ortho-C) |

| 127.5 | C4' (Benzyl para-C) |

| 127.2 | C2'/C6' (Benzyl meta-C) |

| 115.5 | C3/C5 (Ar-C ortho to -NH) |

| 114.8 | C2/C6 (Ar-C ortho to -OEt) |

| 63.8 | Ethoxy Methylene (-C H₂-CH₃) |

| 49.5 | Benzyl Methylene (-N-C H₂-Ph) |

| 14.9 | Ethoxy Methyl (-CH₂-C H₃) |

In-Depth Spectral Interpretation

-

Aromatic Region (δ 110-160 ppm):

-

The spectrum is expected to show eight distinct signals for the 12 aromatic carbons due to symmetry.

-

The carbon attached to the oxygen (C4) is the most deshielded aromatic carbon (~152.5 ppm) due to the strong electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atom.

-

The carbon attached to the nitrogen (C1) is also significantly deshielded (~142.1 ppm).

-

The ipso-carbon of the benzyl group (C1') appears around 139.5 ppm.

-

The remaining aromatic carbons of both rings appear in the typical range of 114-129 ppm.

-

-

Aliphatic Region (δ 10-70 ppm):

-

The key difference from the methoxy analogue is the presence of two aliphatic signals for the ethoxy group. The methylene carbon (-O-C H₂-) is directly attached to oxygen and is therefore more deshielded, predicted to be around 63.8 ppm.

-

The benzylic methylene carbon (-N-C H₂-) is expected around 49.5 ppm.

-

The terminal methyl carbon of the ethoxy group (-C H₃) is the most shielded carbon in the molecule, appearing far upfield around 14.9 ppm.

-

Chapter 3: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for liquid or solid samples, requiring minimal to no sample preparation.[12]

-

Sample Application: A single drop of the neat liquid sample (or a small amount of solid) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any signals from atmospheric CO₂ and water vapor.[13]

-

Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H | Medium |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring | Strong |

| ~1240 | C-O Stretch | Aryl Ether | Strong |

| ~1300 | C-N Stretch | Aromatic Amine | Medium |

| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

In-Depth Spectral Interpretation

-

N-H Stretch: A single, relatively sharp peak around 3400 cm⁻¹ is a key diagnostic feature for a secondary amine.[14] This distinguishes it from a primary amine (which would show two peaks) and a tertiary amine (which would show none).[15]

-

C-H Stretches: The spectrum will be divided by the 3000 cm⁻¹ line. Peaks appearing just above 3000 cm⁻¹ are characteristic of sp² C-H bonds from the two aromatic rings. Peaks appearing just below 3000 cm⁻¹ are from the sp³ C-H bonds of the benzylic and ethoxy groups.[15]

-

Aromatic Region: Strong absorptions around 1610 cm⁻¹ and 1515 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic rings.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The most prominent and diagnostic peaks are the strong C-O stretch of the aryl ether group (~1240 cm⁻¹) and the C-N stretch of the aromatic amine (~1300 cm⁻¹). Strong C-H out-of-plane (OOP) bending peaks below 900 cm⁻¹ confirm the substitution patterns on the aromatic rings.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: A dilute solution of the sample (~10-100 µg/mL) is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized in a hot injector port and swept onto a capillary column by a carrier gas (usually helium).

-

Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the column's stationary phase. This step ensures that the mass spectrum is obtained for a pure compound as it elutes from the column.

-

Ionization: As the compound elutes from the GC, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

-

Molecular Weight: 227.30 g/mol

-

Molecular Formula: C₁₅H₁₇NO

| Predicted m/z | Ion Structure | Fragmentation Pathway |

| 227 | [C₁₅H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |

| 136 | [C₈H₁₀NO]⁺ | Cleavage of the benzyl C-N bond |

| 91 | [C₇H₇]⁺ | Alpha-cleavage at the C-N bond, forming the tropylium ion |

In-Depth Fragmentation Analysis

The fragmentation of this compound under EI conditions is expected to be dominated by cleavage at the bonds alpha to the nitrogen atom, as this is a site of high stability for the resulting radical cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Molecular Ion (m/z 227): The peak corresponding to the intact radical cation should be clearly visible. Its presence confirms the molecular weight of the compound.

-

Tropylium Ion (m/z 91): The most characteristic and often the base peak (most intense peak) in the mass spectrum of N-benzyl compounds is at m/z 91. This results from the cleavage of the C-N bond alpha to the phenyl ring. The initially formed benzyl cation [C₇H₇]⁺ rearranges to the highly stable, aromatic tropylium ion. The observation of a strong peak at m/z 91 is compelling evidence for the presence of a benzyl group.

-

Loss of Methyl (m/z 212): A peak at M-15 would indicate the loss of a methyl radical (•CH₃) from the ethoxy group, a common fragmentation for ethyl ethers.

-

Fragment at m/z 136: Cleavage of the benzylic C-N bond can also result in the charge being retained on the ethoxyaniline portion of the molecule, giving a fragment at m/z 136.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with data from a close structural analogue, we have constructed a detailed and reliable roadmap for any researcher working with this compound. The predicted ¹H and ¹³C NMR spectra highlight the distinct signals of the benzyl and ethoxy groups, the IR spectrum confirms the presence of key functional groups (secondary amine, aryl ether), and the mass spectrum points to a definitive molecular weight and a characteristic fragmentation pattern dominated by the formation of the tropylium ion. This predictive framework serves as a powerful tool for structural verification and purity assessment in a real-world laboratory setting.

References

- (Jan, 2026). Current time information in Washington County, US. Google.

- Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017).

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry.

-

Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]

- Supplementary Inform

-

Time effect study on reductive amination of benzaldehyde with aniline... (n.d.). ResearchGate. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-Benzyl-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of secondary amines via reductive amination of benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of N-benzylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

- Experimental Procedures for N-Alkylation of 4-Methoxyaniline. (2025). BenchChem.

-

4-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark.

- Preparation of arylbenzylamines. (1996).

-

Amine alkylation: how many times will p-anisidine get benzylated? (2019). Reddit. Retrieved from [Link]

-

Reductive aminations of benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

- Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. (n.d.). PMC - NIH.

- Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. (2010). Macmillan Group - Princeton University.

- Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). (n.d.). Semantic Scholar.

- N-Benzyl-4-nitroaniline was obtained by the alkylation of 4-nitroaniline... (n.d.). Semantic Scholar.

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

- GC-MS procedure and background. (n.d.).

- Sample Prepar

- The 1H-NMR experiment. (2022). Chemistry LibreTexts.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.).

- Acquiring ¹H and ¹³C Spectra. (2018). The Royal Society of Chemistry.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [open.bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. N-BENZYL-4-METHOXYANILINE(17377-95-6) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum [chemicalbook.com]

- 12. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. 72753-31-2|this compound|BLD Pharm [bldpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of N-benzyl-4-ethoxyaniline in Common Organic Solvents

An In-depth Technical Guide

Abstract

N-benzyl-4-ethoxyaniline is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound based on its molecular structure and established chemical principles. While extensive quantitative solubility data for this specific molecule is not widely published, this document offers a predictive framework and presents a robust, step-by-step experimental protocol for its systematic determination. This guide is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodology required to effectively work with this compound.

Physicochemical Profile and Structural Analysis

This compound (CAS: 72753-31-2) possesses a molecular formula of C₁₅H₁₇NO and a molecular weight of approximately 227.30 g/mol .[1][2] Its structure is characterized by three key functional regions that dictate its physical and chemical properties, including solubility:

-

Aromatic Ether Group (4-ethoxy): The ethoxy group attached to one of the aromatic rings is a polar feature. The oxygen atom can act as a hydrogen bond acceptor.[3] However, the overall aromatic ether character reduces hydrophilicity compared to phenols.[4]

-

Secondary Amine Bridge (-NH-): The nitrogen atom, with its lone pair of electrons and associated hydrogen, is a critical site for intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, contributing significantly to its potential solubility in protic solvents.[5]

-

Aromatic Rings (Aniline and Benzyl): The two phenyl rings introduce a significant nonpolar, hydrophobic character to the molecule, favoring solubility in solvents that can engage in van der Waals forces and π-π stacking interactions.

The interplay between the polar amine/ether functionalities and the nonpolar aromatic systems suggests a nuanced solubility profile, with high solubility expected in solvents that can accommodate both polar and nonpolar characteristics.

Predictive Solubility Framework

Based on the principle of "like dissolves like," we can forecast the solubility behavior of this compound across different classes of common organic solvents. The molecule's dual polar and nonpolar nature makes it a versatile solute.

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol)

These solvents can engage in hydrogen bonding with both the nitrogen and oxygen atoms of this compound. Consequently, moderate to good solubility is anticipated. Alcohols like ethanol are often used as recrystallization solvents for similar substituted anilines, which implies high solubility at elevated temperatures and lower solubility upon cooling, a critical property for purification.[6]

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO, Acetonitrile)

These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar C-N and C-O bonds in this compound, it is predicted to be readily soluble in this class of solvents. Solvents like ethyl acetate are commonly used in chromatographic purification of related compounds, indicating good solubility.[7]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

-

Aliphatic Hydrocarbons (Hexane): Due to the significant polarity imparted by the amine and ether groups, solubility in highly nonpolar aliphatic solvents like hexane is expected to be low.

-

Aromatic Hydrocarbons (Toluene): Solubility is predicted to be significantly higher in toluene compared to hexane. The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute.

-

Ethers (Diethyl Ether): While classified as relatively nonpolar, diethyl ether's oxygen can act as a hydrogen bond acceptor, lending it some ability to dissolve compounds with polar groups.[8] Moderate solubility is expected.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to form weak hydrogen bonds. High solubility of this compound is predicted in solvents like dichloromethane.

The logical relationship between solvent type and expected solubility is summarized below.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To generate precise, quantitative data, the isothermal static equilibrium method is recommended. This protocol is a self-validating system for achieving accurate and reproducible results.[9]

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated thermometer or thermocouple

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow Diagram

Caption: Workflow for isothermal solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed with solid solute remaining. The excess solid is critical for ensuring equilibrium is reached.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the target temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches solid-liquid equilibrium. A preliminary kinetic study can confirm the minimum time required.

-

Phase Separation: Once equilibrium is achieved, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle. For fine suspensions, centrifugation at the target temperature is required to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. To minimize temperature-induced precipitation, ensure the syringe is pre-heated or pre-cooled to the experimental temperature. Immediately dispense the aliquot into a pre-weighed volumetric flask and record the weight of the sample transferred. Dilute with the appropriate solvent to a concentration within the analytical instrument's linear range.

-

Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector. A calibration curve must be prepared beforehand using standards of known concentration.

-

Calculation: Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution. Express the solubility in standard units, such as g/100 mL or mol/L.

Data Presentation

Quantitative results from the experimental protocol should be organized for clarity and comparative analysis.

Table 1: Solubility of this compound at 25 °C (Template)

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data | |

| Polar Aprotic | Acetone | 21.0 | Experimental Data | Experimental Data |

| Ethyl Acetate | 6.0 | Experimental Data | Experimental Data | |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data | |

| Nonpolar | Toluene | 2.4 | Experimental Data | Experimental Data |

| Hexane | 1.9 | Experimental Data | Experimental Data | |

| Chlorinated | Dichloromethane | 9.1 | Experimental Data | Experimental Data |

Conclusion

This compound exhibits a versatile solubility profile predictable from its hybrid polar/nonpolar molecular structure. High solubility is expected in polar aprotic and chlorinated solvents, with moderate solubility in polar protic and aromatic hydrocarbon solvents, and low solubility in aliphatic hydrocarbons. This guide provides both a robust predictive framework and a detailed experimental methodology, equipping researchers and developers with the necessary tools to accurately determine and leverage the solubility data of this compound for applications ranging from synthetic route optimization and purification to final product formulation.

References

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-Benzyl-p-anisidine. Retrieved from [Link]

-

ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-o-phenetidine. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. N-Benzyl-o-phenetidine | C15H17NO | CID 563482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenol ether - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-benzyl-4-ethoxyaniline Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the N-benzyl aniline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets. The strategic derivatization of this core has yielded compounds with significant therapeutic potential. This technical guide focuses on a specific, yet promising, subset: N-benzyl-4-ethoxyaniline derivatives. The introduction of the ethoxy group at the para-position of the aniline ring presents an intriguing modification, modulating the electronic and steric properties of the molecule and, consequently, its biological activity. This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities, underlying mechanisms, and robust methodologies for the evaluation of these compounds. Our narrative is grounded in established scientific principles and supported by current literature, aiming to empower further research and development in this exciting area.

Chapter 1: The Multifaceted Biological Landscape of this compound Derivatives

This compound derivatives, through the modification of their core structure, have shown potential across several key therapeutic areas. This chapter will delve into the primary biological activities reported for analogous compounds, providing a predictive framework for the this compound series.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer necessitates the continual development of novel therapeutic agents that can selectively target malignant cells. Derivatives of N-benzyl aniline have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2][3][4][5][6][7] The cytotoxic effects are believed to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][5]

Table 1: Representative Anticancer Activity of N-benzyl Aniline Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-aryl-N'-arylmethylurea | MCF7 (Breast) | < 3 | [1] |

| N-aryl-N'-arylmethylurea | PC3 (Prostate) | < 5 | [1] |

| 5-Benzyl juglone | HCT-15 (Colorectal) | 12.27 | [2] |

| Benzo[a]phenazine derivatives | HeLa (Cervical) | 1-10 | [8] |

| Benzo[a]phenazine derivatives | A549 (Lung) | 1-10 | [8] |

| Benzo[a]phenazine derivatives | MCF-7 (Breast) | 1-10 | [8] |

| Benzo[a]phenazine derivatives | HL-60 (Leukemia) | 1-10 | [8] |

| N-benzyl-2-phenylpyrimidin-4-amine | Non-small cell lung cancer | Nanomolar range | [4] |

Note: The IC50 values presented are for analogous compounds and serve as a predictive baseline for the potential activity of this compound derivatives.

A key signaling pathway implicated in the progression of many cancers is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] Aberrant NF-κB activation promotes cell survival, proliferation, and inflammation. Several aniline derivatives have been identified as inhibitors of NF-κB signaling, suggesting a plausible mechanism of action for the anticancer effects of this compound derivatives.[11]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, demanding the urgent discovery of new classes of antimicrobial agents. Aniline derivatives have a long history of investigation for their antimicrobial properties.[12][13][14][15][16][17][18] N-benzyl aniline derivatives, in particular, have shown promising activity against a spectrum of bacteria and fungi.[15][18]

Table 2: Representative Antimicrobial Activity of N-benzyl Aniline Analogs

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus | 125 | [12] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Bacillus subtilis | 125 | [12] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | 32 | [15] |

| N-benzyl tricyclic indolines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [19] |

Note: The MIC (Minimum Inhibitory Concentration) values are for analogous compounds and indicate the potential antimicrobial efficacy of this compound derivatives.

The structural versatility of the N-benzyl aniline scaffold allows for modifications that can enhance potency and broaden the spectrum of activity. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds as effective antimicrobial agents.[17][19]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Aniline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity in both in vitro and in vivo models.[20][21][22][23][24] A plausible mechanism for this activity is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory mediators.[11][25]

Chapter 2: Deciphering the Mechanism of Action: The NF-κB Signaling Axis

A recurring theme in the biological activity of aniline derivatives is the modulation of the NF-κB signaling pathway. This transcription factor is a master regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

The inhibitory effect of certain N-benzyl aniline derivatives on this pathway presents a compelling mechanism for their observed anticancer and anti-inflammatory activities.

Figure 1. Postulated mechanism of action of this compound derivatives via inhibition of the NF-κB signaling pathway.

Chapter 3: Methodologies for Biological Evaluation: A Practical Guide

The robust evaluation of the biological activity of this compound derivatives requires the implementation of well-established and validated experimental protocols. This chapter provides detailed, step-by-step methodologies for assessing their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2. Experimental workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.

Protocol 3: Inhibition of Albumin Denaturation

-

Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Chapter 4: Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds. Key areas for SAR exploration include:

-

Substituents on the Benzyl Ring: The nature, position, and size of substituents on the benzyl ring can significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions with the target.

-

Modifications of the Aniline Ring: While this guide focuses on the 4-ethoxy substitution, exploring other substitutions on the aniline ring can provide valuable SAR data.

-

The N-Benzyl Linker: The flexibility and length of the linker between the two aromatic rings can also impact biological activity.

Future research should focus on synthesizing a library of this compound derivatives with systematic variations to elucidate clear SAR trends. In silico modeling and molecular docking studies can further aid in understanding the interactions of these compounds with their biological targets and guide the design of next-generation derivatives with enhanced therapeutic profiles.

Conclusion: A Scaffold of Opportunity

The this compound framework represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of the potential biological activities, plausible mechanisms of action, and robust experimental protocols for the evaluation of these compounds. By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Zhuo, S., Li, C., Hu, M., & Huang, Z. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate. [Link]

-

Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. [Link]

-

ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50. [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

-

Apostol, T. V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

National Institutes of Health. (2016). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. [Link]

-

Anti-Cancer. (n.d.). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. [Link]

-

PubMed Central. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]

-

National Institutes of Health. (2022). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]

-

Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

-

MDPI. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. [Link]

-

National Institutes of Health. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

-

PubMed. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. [Link]

-

National Institutes of Health. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

-

PubMed Central. (2021). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. [Link]

-

National Institutes of Health. (2011). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

-

Pharmaceutical and Biological Evaluations. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][8][26]Triazol-4-yl)-4-Phenyl- 4H-[1][8][27]Triazole-3-Thiol Derivatives. [Link]

-

PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]

-

PubMed. (2013). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. [Link]

-

PubMed Central. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

-

National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

-

PubMed. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. [Link]

-

MDPI. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]

-

PubMed. (2011). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. [Link]

-

The Pharma Innovation Journal. (2018). 4 methyl benzyl amine substituted benzopyran, antimicrobial activity. [Link]

-

National Institutes of Health. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

Sources

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 13. New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives [mdpi.com]

- 15. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 22. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. lines ic50 values: Topics by Science.gov [science.gov]

Methodological & Application

Synthesis of N-benzyl-4-ethoxyaniline: A Detailed Guide to Reductive Amination

Introduction: N-benzyl-4-ethoxyaniline is a secondary amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, which features both ether and amine functionalities, allows for a wide range of chemical transformations.[1] This document provides a comprehensive guide to the high-yield synthesis of this compound, with a primary focus on the reductive amination of 4-ethoxyaniline and benzaldehyde. This method is often preferred due to its high selectivity and avoidance of over-alkylation, a common issue with direct benzylation methods.[2]

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into process optimization and purification. All procedures outlined herein are grounded in established chemical principles and prioritize laboratory safety.

PART 1: Foundational Principles and Strategic Considerations

1.1. Reaction Overview: The Power of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines.[3][4] The process involves two key steps that occur sequentially in a single reaction vessel ("one-pot"):

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-ethoxyaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form a Schiff base, also known as an imine.

-

In Situ Reduction: The intermediate imine is then reduced to the corresponding secondary amine using a selective reducing agent.[3]

The elegance of this method lies in the in situ reduction of the imine, which is typically more reactive towards the reducing agent than the starting aldehyde.[4] This selectivity is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts such as benzyl alcohol.[2]

1.2. Choosing the Right Reducing Agent: A Critical Decision

The choice of reducing agent is paramount to the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting aldehyde to its corresponding alcohol.[2] For this reason, milder and more selective reducing agents are often preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. Its reduced reactivity compared to sodium borohydride allows it to selectively reduce the iminium ion intermediate, leaving the aldehyde largely untouched.[4] This selectivity significantly enhances the yield and purity of the final product.

1.3. Greener Synthetic Approaches

In line with the principles of green chemistry, alternative methods for the synthesis of this compound have been explored. These include the use of benzyl alcohol as a "green" benzylating agent in the presence of an iodine catalyst.[5] Another approach utilizes glycerol as a biodegradable and recyclable solvent with sodium borohydride as the reductant.[6] While these methods are promising, the reductive amination with sodium triacetoxyborohydride remains a highly efficient and reliable laboratory-scale procedure.

PART 2: Hazard and Safety Information

A thorough understanding of the hazards associated with all reagents is essential for a safe and successful experiment. Always consult the Safety Data Sheet (SDS) for each chemical before use.

| Reagent | Key Hazards | Safety Precautions |

| 4-Ethoxyaniline | Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation and may cause an allergic skin reaction.[7] Suspected of causing genetic defects.[7] Turns dark red on exposure to air and light.[8] | Work in a well-ventilated hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes.[10] |

| Benzaldehyde | Harmful if swallowed. Causes skin and eye irritation. | Handle in a well-ventilated area. Wear appropriate PPE. |

| Sodium Triacetoxyborohydride | Flammable solid.[11] In contact with water, releases flammable gases that may ignite spontaneously.[12] Harmful if swallowed.[11] Causes serious eye damage.[11] May damage fertility or the unborn child.[11] | Handle under an inert atmosphere and protect from moisture.[12][13] Keep away from heat, sparks, and open flames.[12] Wear appropriate PPE.[13] |

| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a chemical fume hood. Wear appropriate PPE. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.[14]

-

Inhalation: Remove from exposure to fresh air immediately.[9]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[9]

PART 3: Experimental Protocol

This protocol details the high-yield synthesis of this compound via reductive amination.

3.1. Materials and Equipment

-

4-Ethoxyaniline (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

3.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-ethoxyaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the 4-ethoxyaniline is fully dissolved.

-

Addition of Benzaldehyde: Add benzaldehyde (1.1 eq) to the solution and stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq). Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

-

-

Purification:

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.[2] The purity of the product can be assessed by NMR and melting point analysis.

3.3. Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

PART 4: Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reducing agent. | Allow the reaction to stir for a longer period. Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. |

| Formation of Benzyl Alcohol | Use of a non-selective reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride. |

| Formation of N,N-dibenzyl-4-ethoxyaniline | This is more common in direct benzylation but can occur to a small extent. | Reductive amination is generally selective for mono-alkylation. If this byproduct is observed, purification by column chromatography is effective as the dibenzylated product is less polar.[2] |

| Low Yield | Incomplete reaction. Loss of product during work-up or purification. | Ensure the reaction goes to completion by TLC. Be careful during extractions to avoid loss of the organic layer. Optimize chromatography conditions to ensure good separation. |

PART 5: Conclusion

The reductive amination of 4-ethoxyaniline with benzaldehyde using sodium triacetoxyborohydride is a robust and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing careful experimental technique, researchers can reliably produce this valuable chemical intermediate for a variety of applications in the fields of medicinal chemistry and materials science.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem. (n.d.). Retrieved from [Link]

-

SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017, June 6). Retrieved from [Link]

-

Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

-

Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

-

Chemical synthesis of NBMA. N‐benzyl‐4‐methoxyaniline (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link]

-

Reductive Amination - YouTube. (2023, March 16). Retrieved from [Link]

- US5536877A - Preparation of arylbenzylamines - Google Patents. (n.d.).

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Synthesis of N-ethyl-N-benzyl-aniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

N-[4-(Dimethyl-amino)benzyl-idene]-4-ethoxy-aniline - PubMed. (n.d.). Retrieved from [Link]

-

N‐benzyl‐N‐ethylaniline; an alternative synthetic approach - ResearchGate. (2025, August 6). Retrieved from [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [open.bu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Ethoxyaniline(156-43-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. aksci.com [aksci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. One moment, please... [lifechempharma.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of N-benzyl-4-ethoxyaniline

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is a prevalent structural feature.[1][2][3] This document provides a comprehensive guide to the synthesis of N-benzyl-4-ethoxyaniline via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][4] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-tested experimental protocol, and offer insights into the selection of critical reaction components. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the construction of diaryl- or alkylarylamines.

Introduction: The Power of Palladium in C-N Bond Formation

Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[1][3]

The reaction's success and broad applicability are largely due to the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2][5][6] These ligands are designed to be both bulky and electron-rich, enhancing catalyst activity and allowing for the coupling of a wide array of substrates under milder conditions.[1][6] This application note will focus on a practical application of this chemistry: the synthesis of this compound, a secondary arylamine.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8][9] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle can be broken down into three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoethoxybenzene). This forms a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the order I > Br > OTf > Cl, although modern catalysts are effective even with less reactive aryl chlorides.[7][10]

-

Amine Coordination and Deprotonation: The amine (benzylamine) coordinates to the Pd(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a more nucleophilic palladium-amido complex.[9][11]

-

Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol details the coupling of 4-bromoethoxybenzene with benzylamine. The choice of a biarylphosphine ligand (XPhos) and a strong, non-nucleophilic base (sodium tert-butoxide) is critical for achieving high yields with this class of substrates.[3]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 4-Bromoethoxybenzene | C₈H₉BrO | 201.06 | 10.0 | 2.01 g |

| Benzylamine | C₇H₉N | 107.15 | 12.0 (1.2 eq) | 1.29 g (1.31 mL) |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.05 (0.5 mol%) | 45.8 mg |

| XPhos | C₃₃H₄₉P | 484.72 | 0.22 (2.2 mol%) | 106.6 mg |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 14.0 (1.4 eq) | 1.35 g |

| Toluene (anhydrous) | C₇H₈ | - | - | 40 mL |

Equipment

-

100 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stir bar

-

Inert gas line (Argon or Nitrogen) with manifold

-

Magnetic stirrer/hotplate

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Execution

Caption: A streamlined workflow for the synthesis protocol.

Step-by-Step Procedure:

-

Flask Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 4-bromoethoxybenzene (2.01 g, 10.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (106.6 mg, 0.22 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (40 mL) followed by benzylamine (1.31 mL, 12.0 mmol) via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction mixture will typically turn dark. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate) to afford this compound as a solid or oil.

Troubleshooting and Optimization

Palladium-catalyzed reactions can be sensitive to various factors.[10] Below is a table of common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Pd(0) source oxidized) | Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[8] |

| Poor quality solvent or reagents | Use freshly distilled or purchased anhydrous solvents. Purify amines if necessary.[13] | |

| Inappropriate ligand or base | For secondary amine formation, bulky biaryl phosphine ligands like XPhos or RuPhos are often effective.[8] The base must be strong enough; consider Cs₂CO₃ or K₃PO₄ as alternatives to NaOtBu.[7][14] | |

| Side Product Formation | Reductive dehalogenation (Ar-H instead of Ar-NRR') | This can occur if the reductive elimination is slow. A different ligand might accelerate the desired C-N bond formation. Lowering the reaction temperature might also help. |

| Homocoupling of the amine or aryl halide | This is less common but can indicate issues with the catalytic cycle. Re-evaluate the catalyst/ligand system. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By carefully selecting the palladium source, ligand, base, and solvent, researchers can reliably construct C-N bonds in a predictable and high-yielding fashion. The protocol described herein for this compound serves as a robust starting point that can be adapted for a wide range of similar substrates encountered in academic and industrial research.

References

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 18, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 18, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010, October 29). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2011, March 23). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved January 18, 2026, from [Link]

-

Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

-